![molecular formula C25H28N2O5S B2639384 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methoxyquinoline CAS No. 887223-22-5](/img/structure/B2639384.png)
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methoxyquinoline” is a complex organic molecule. It contains several functional groups, including an azaspirodecane derivative , a sulfonyl group attached to an ethylphenyl group, and a methoxyquinoline group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the azaspirodecane core) . The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxyquinoline groups might increase its polarity, affecting its solubility in various solvents .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research on similar spiropyran compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, has led to the development of novel synthetic routes and chemical reactions. For instance, the Ritter reaction has been utilized for the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and 7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines, showcasing the versatility of such structures in organic synthesis (Yu. S. Rozhkova et al., 2013). Additionally, retropinacol rearrangement has been employed for generating 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, further illustrating the compound's capacity for engaging in complex chemical transformations (Yu. V. Shklyaev et al., 2011).
Antimicrobial Applications
Spiro compounds, closely related to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methoxyquinoline, have been designed and synthesized for their potent antibacterial activity against various respiratory pathogens. This demonstrates their potential in developing new antibacterial drugs for treating respiratory tract infections, highlighting their significant therapeutic value (T. Odagiri et al., 2013).
Structural and Molecular Analysis
Studies have also focused on the structural and molecular characterization of similar spiropyran compounds. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the conformation and molecular structure of these compounds, which is crucial for understanding their chemical behavior and interaction with biological targets (H. Fun et al., 2011).
Mass Spectrometric Studies
Mass spectrometry has been used to analyze the structure of 1,4-dioxa-8-azaspiro[4.5]decane, revealing significant insights into the fragmentation patterns and stability of such compounds. This research contributes to the broader understanding of spiropyran compounds' chemical properties and potential applications in various fields, including medicinal chemistry (W. Solomons, 1982).
properties
IUPAC Name |
8-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-18-4-7-20(8-5-18)33(28,29)23-17-26-22-9-6-19(30-2)16-21(22)24(23)27-12-10-25(11-13-27)31-14-15-32-25/h4-9,16-17H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAXFNGJPPJBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-Ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

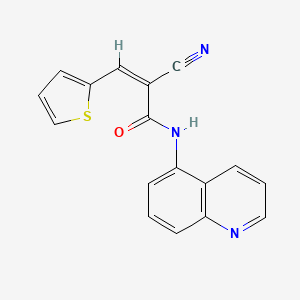
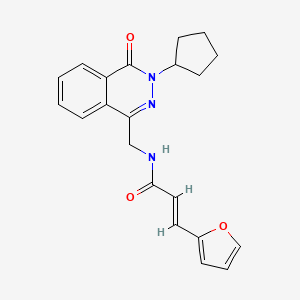
![N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2639303.png)
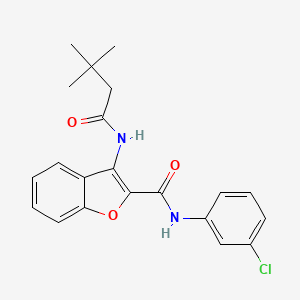
![6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2639306.png)
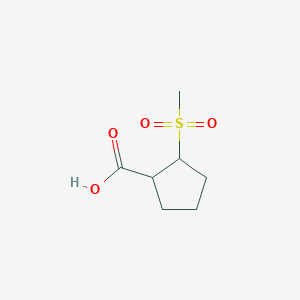
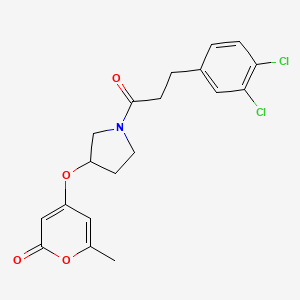
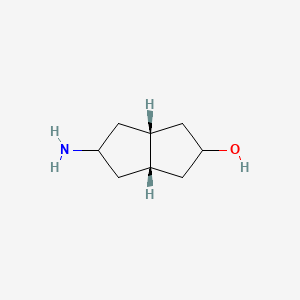
![1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2639315.png)
![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)
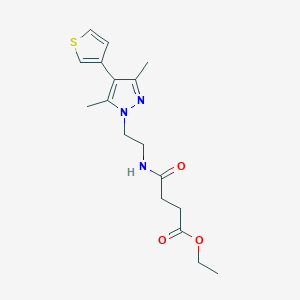
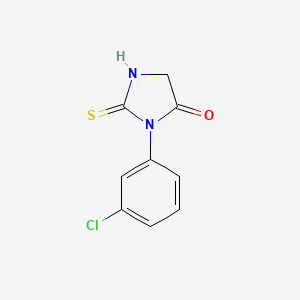
![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)
![[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2639322.png)